2-(1,3-Dihydro-benzoimidazol-2-ylidene)-4-(3,4-dimethoxy-benzylideneaminooxy)-3-oxo-butyronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a dimethoxyphenyl group, and a cyanide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE typically involves multi-step organic reactions. The starting materials often include benzimidazole derivatives and dimethoxybenzaldehyde. The reaction conditions may involve:
Condensation reactions: To form the benzimidazole core.
Amination reactions: To introduce the aminooxy group.
Cyanation reactions: To introduce the cyanide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced, potentially altering the functional groups.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with different functional groups, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological molecules.
Medicine: Potentially as a pharmaceutical intermediate or active ingredient.
Industry: In the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Interacting with receptors: Modulating biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds with similar core structures.
Dimethoxyphenyl compounds: Compounds with similar functional groups.
Cyanide-containing compounds: Compounds with similar reactivity.
Uniqueness
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-({[(3,4-DIMETHOXYPHENYL)METHYLENE]AMINO}OXY)-2-OXOPROPYL CYANIDE is unique due to its specific combination of functional groups and structural features, which may confer unique reactivity and applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H18N4O4 |
---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
(Z)-2-(1H-benzimidazol-2-yl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxy-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C20H18N4O4/c1-26-18-8-7-13(9-19(18)27-2)11-22-28-12-17(25)14(10-21)20-23-15-5-3-4-6-16(15)24-20/h3-9,11,25H,12H2,1-2H3,(H,23,24)/b17-14-,22-11+ |
InChI-Schlüssel |
VUIWZTMXGGSYEL-UMAOCNJASA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NOCC(=C(C#N)C2=NC3=CC=CC=C3N2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.